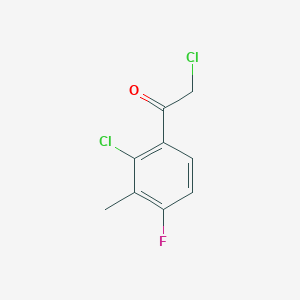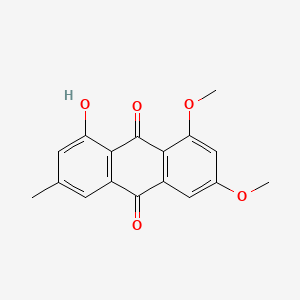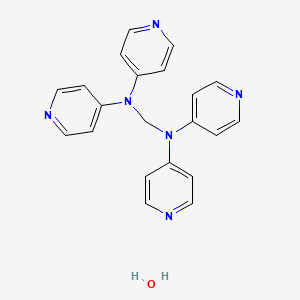
N,N,N',N'-Tetra(pyridin-4-yl)methanediaminehydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N,N’,N’-Tetra(pyridin-4-yl)methanediaminehydrate is a compound that consists of two 4,4’-dipyridyl-amine groups linked by a methylene carbon atom. This compound is often used as a ligand in coordination chemistry due to its ability to form stable complexes with various metals .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N’,N’-Tetra(pyridin-4-yl)methanediaminehydrate typically involves the reaction of 4,4’-dipyridylamine with formaldehyde under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to ensure high yield and purity. The use of continuous flow reactors can also enhance the efficiency of the synthesis process .
化学反応の分析
Types of Reactions
N,N,N’,N’-Tetra(pyridin-4-yl)methanediaminehydrate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The pyridine rings in the compound can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride; reactions are often performed in ethanol or methanol.
Substitution: Electrophiles such as alkyl halides; reactions are conducted in polar solvents like acetonitrile.
Major Products Formed
Oxidation: Oxidized derivatives of the pyridine rings.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted pyridine derivatives.
科学的研究の応用
N,N,N’,N’-Tetra(pyridin-4-yl)methanediaminehydrate has a wide range of applications in scientific research:
Chemistry: Used as a ligand in the formation of metal-organic frameworks (MOFs) and coordination polymers.
Biology: Investigated for its potential use in biological imaging and as a fluorescent probe.
Medicine: Explored for its potential in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of luminescent materials and catalysts.
作用機序
The mechanism of action of N,N,N’,N’-Tetra(pyridin-4-yl)methanediaminehydrate involves its ability to coordinate with metal ions, forming stable complexes. These complexes can exhibit unique properties such as luminescence, catalytic activity, and enhanced stability. The molecular targets and pathways involved depend on the specific application and the metal ions used .
類似化合物との比較
Similar Compounds
N,N,N’,N’-Tetra(pyridin-4-yl)benzene-1,4-diamine: Similar structure but with a benzene ring instead of a methylene carbon atom.
N,N,N’,N’-Tetra(pyridin-4-yl)benzidine: Contains a biphenyl core instead of a methylene carbon atom.
Uniqueness
N,N,N’,N’-Tetra(pyridin-4-yl)methanediaminehydrate is unique due to its methylene linkage, which provides flexibility and allows for the formation of diverse coordination complexes. This flexibility can enhance the compound’s ability to form stable and luminescent metal-organic frameworks .
特性
分子式 |
C21H20N6O |
|---|---|
分子量 |
372.4 g/mol |
IUPAC名 |
N,N,N',N'-tetrapyridin-4-ylmethanediamine;hydrate |
InChI |
InChI=1S/C21H18N6.H2O/c1-9-22-10-2-18(1)26(19-3-11-23-12-4-19)17-27(20-5-13-24-14-6-20)21-7-15-25-16-8-21;/h1-16H,17H2;1H2 |
InChIキー |
XYEWQAWRYXNDOF-UHFFFAOYSA-N |
正規SMILES |
C1=CN=CC=C1N(CN(C2=CC=NC=C2)C3=CC=NC=C3)C4=CC=NC=C4.O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


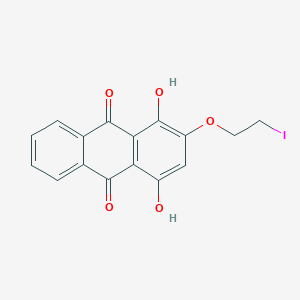
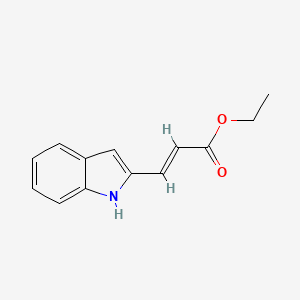
![N-[4-[6-(N-naphthalen-1-ylanilino)-2,3-diphenylphenyl]phenyl]-N-phenylnaphthalen-1-amine](/img/structure/B15248721.png)
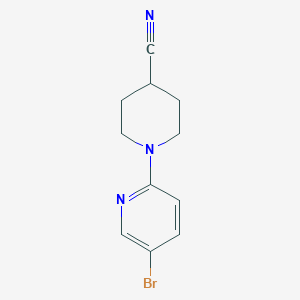
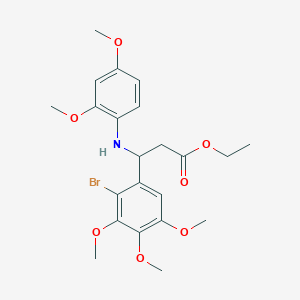
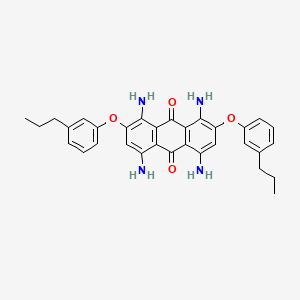
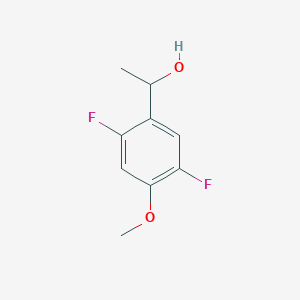
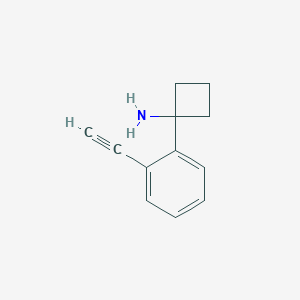
![8-Methylpyrazolo[1,5-a][1,3,5]triazine-2,4(1H,3H)-dione](/img/structure/B15248756.png)
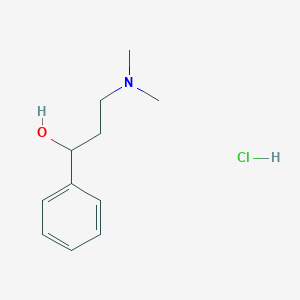
![1-[3-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]ethanone](/img/structure/B15248800.png)
